2,4-Diiodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWGKXIQTRYZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325485 | |

| Record name | 2,4-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-70-0 | |

| Record name | 2,4-Diiodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diiodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diiodoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIIODOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2D8O2252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diiodoaniline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, molecular structure, and synthesis of 2,4-diiodoaniline, a key intermediate in various fields of chemical research and development.

Core Chemical Properties and Structure

2,4-Diiodoaniline is a disubstituted aniline derivative with two iodine atoms attached to the benzene ring at positions 2 and 4. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of 2,4-diiodoaniline are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅I₂N | PubChem[1] |

| Molar Mass | 344.92 g/mol | PubChem[1] |

| Melting Point | 94-95 °C | ChemBK[2] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) | ChemBK[2] |

| Density | 2.748 g/cm³ | ChemBK[2] |

| Appearance | Solid | - |

Structural Identifiers

Precise identification of chemical compounds is critical in research and development. The following table lists the standard structural identifiers for 2,4-diiodoaniline.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2,4-diiodoaniline | PubChem[1] |

| CAS Number | 533-70-0 | PubChem[1] |

| SMILES String | C1=CC(=C(C=C1I)I)N | PubChem |

| InChI Key | YJWGKXIQTRYZSH-UHFFFAOYSA-N | PubChem[1] |

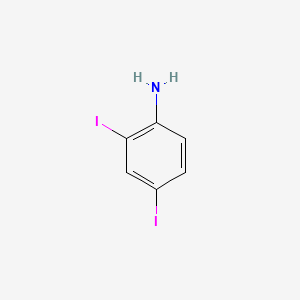

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of 2,4-diiodoaniline.

Caption: Chemical structure of 2,4-diiodoaniline.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for 2,4-diiodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Proton NMR data for 2,4-diiodoaniline can be found in various databases, such as NMRShiftDB.[1]

-

¹³C NMR: Carbon-13 NMR data is also available, providing insights into the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

GC-MS: Gas Chromatography-Mass Spectrometry data for 2,4-diiodoaniline is available, indicating a molecular weight of 344.92 g/mol .[1]

Infrared (IR) Spectroscopy

Experimental Protocols: Synthesis of 2,4-Diiodoaniline

The synthesis of 2,4-diiodoaniline can be achieved through various methods. One common approach is the direct iodination of aniline. The following is a representative, though not exhaustive, protocol based on established chemical literature.[3]

Iodination of Aniline

This method involves the reaction of aniline with iodine in the presence of a base to facilitate the electrophilic substitution of iodine onto the aromatic ring. The reaction typically yields a mixture of iodoanilines, including 4-iodoaniline and 2,4-diiodoaniline.[3]

Materials:

-

Aniline

-

Iodine

-

Sodium bicarbonate (or another suitable base)

-

Water

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel, dissolve aniline and sodium bicarbonate in water.

-

Cool the mixture in an ice bath.

-

Slowly add powdered iodine to the cooled and stirred solution.

-

Continue stirring for a specified period to allow the reaction to proceed.

-

After the reaction is complete, the product mixture is isolated, typically by filtration.

-

The crude product is then purified, often through recrystallization or column chromatography, to separate 2,4-diiodoaniline from other isomers and unreacted starting materials.

Note: This is a generalized procedure. For precise experimental details, including stoichiometry, reaction times, and purification methods, consulting the primary literature is highly recommended.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2,4-diiodoaniline via the iodination of aniline.

References

Synthesis and Preparation of 2,4-Diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of 2,4-diiodoaniline, a key intermediate in the development of various pharmaceuticals and functional materials. This document provides a comprehensive overview of a reliable synthetic method, including a detailed experimental protocol, quantitative data, and a visual representation of the experimental workflow.

Introduction

2,4-Diiodoaniline is a disubstituted aromatic amine of significant interest in organic synthesis. The presence of two iodine atoms on the aniline ring provides reactive sites for a variety of cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures. This guide focuses on a chemoselective and efficient method for the preparation of 2,4-diiodoaniline.

Synthetic Approach: Iodination using Potassium Dichloroiodate

The selected method for the synthesis of 2,4-diiodoaniline is the direct iodination of aniline using potassium dichloroiodate (KICl₂) in a dilute hydrochloric acid solution. This approach offers good selectivity for the 2,4-disubstituted product.[1]

The overall reaction is as follows:

Caption: Synthesis of 2,4-Diiodoaniline from Aniline.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of 2,4-diiodoaniline.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅I₂N | |

| Molecular Weight | 344.92 g/mol | |

| Melting Point | 94-95 °C | |

| Appearance | Colorless needles or prisms | [1] |

| Yield | 85% | [1] |

| ¹H NMR (CDCl₃, ppm) | Not available in search results | |

| ¹³C NMR (CDCl₃, ppm) | Not available in search results |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2,4-diiodoaniline based on the procedure described by Vatsadze et al.[1]

Materials:

-

Aniline

-

Potassium Dichloroiodate (KICl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Iodinating Agent: Slowly add a solution of potassium dichloroiodate (2.0 eq) in dilute hydrochloric acid to the aniline solution via a dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C with constant stirring.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Work-up:

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-diiodoaniline as colorless crystals.[1]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and preparation of 2,4-diiodoaniline.

Caption: Experimental workflow for the synthesis of 2,4-diiodoaniline.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of 2,4-diiodoaniline. The use of potassium dichloroiodate as the iodinating agent offers a selective and high-yielding route to this valuable synthetic intermediate. The provided experimental details and workflow diagram are intended to assist researchers in the successful preparation and purification of 2,4-diiodoaniline for their research and development needs.

References

An In-depth Technical Guide to 2,4-Diiodoaniline (CAS: 533-70-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodoaniline, a key chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis, and common reactions, with a focus on its applications in synthetic and medicinal chemistry.

Chemical and Physical Properties

2,4-Diiodoaniline is a disubstituted aromatic amine that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 533-70-0 | [1] |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1][2] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) | [2] |

| Density | 2.748 g/cm³ (Predicted) | [2] |

| Appearance | Colorless needle prisms | [3] |

| Solubility | Based on the properties of analogous compounds like 4-iodoaniline and other halogenated anilines, 2,4-diiodoaniline is expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, acetone, and ethyl acetate. It is predicted to have low solubility in water due to its largely nonpolar structure.[4][5][6] | |

| IUPAC Name | 2,4-diiodoaniline | [1] |

Spectroscopic Data

| Technique | Expected Observations | Source |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants will be indicative of the di-iodo substitution pattern. | [7][8] |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with shifts influenced by the iodine and amine substituents. | [8][9] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), along with C-N stretching and aromatic C-H and C=C vibrations. | [7][9][10] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. | [1][7] |

Synthesis and Reactions

2,4-Diiodoaniline is a valuable intermediate, often synthesized from aniline or related compounds and utilized in various cross-coupling reactions to build more complex molecular architectures.

Synthesis of Iodoanilines

A general method for the iodination of aniline can be adapted for the synthesis of di-substituted products. The synthesis of p-iodoaniline, a related compound, provides a foundational protocol.

Experimental Protocol: Synthesis of p-Iodoaniline [11][12]

This protocol can be conceptually adapted for the synthesis of 2,4-diiodoaniline, likely by adjusting stoichiometry and reaction conditions to favor di-iodination.

-

Materials : Aniline, Sodium Bicarbonate, Iodine, Water, Gasoline (for purification).

-

Procedure :

-

A mixture of aniline, sodium bicarbonate, and water is prepared in a beaker and cooled.

-

Powdered iodine is added portion-wise to the stirred mixture over 30 minutes.

-

Stirring is continued for an additional 20-30 minutes until the reaction is complete.

-

The crude p-iodoaniline product, which separates as a crystalline mass, is collected by filtration.

-

Purification is achieved by recrystallization from hot gasoline.

-

Cross-Coupling Reactions

Aryl halides, including diiodoaniline, are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the synthesis of biaryl compounds and other complex structures.[13][14][15][16]

Experimental Protocol: General Suzuki-Miyaura Coupling [13][17][18][19][20]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

-

Materials : Aryl halide (e.g., 2,4-diiodoaniline), Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), Ligand (if required, e.g., PPh₃), Base (e.g., K₂CO₃, K₃PO₄), and a degassed solvent system (e.g., Dioxane/Water, Toluene/Water).

-

Procedure :

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst and ligand (if used) under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture with stirring for the required time, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an aqueous work-up. The organic layer is extracted, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Catalytic Cycle for Sonogashira Coupling [14][21][22][23][24]

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The catalytic cycle involves both palladium and copper catalysts.

Biological and Medicinal Significance

While specific biological activity data for 2,4-diiodoaniline itself is limited, halogenated anilines are crucial precursors in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[4][15] For instance, iodoaniline derivatives are utilized in the development of:

The di-iodo substitution pattern on the aniline ring provides two reactive sites for further chemical modification, typically through cross-coupling reactions, allowing for the construction of complex molecular scaffolds with potential therapeutic applications. The general importance of related heterocyclic structures, such as quinoxalines, which can be synthesized from aniline derivatives, highlights the broad potential in drug discovery.[26][27]

Safety and Handling

2,4-Diiodoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Handling Precautions :

-

Use only in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

If inhaled, move the person to fresh air.

-

If swallowed, seek immediate medical attention.[2]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out by trained individuals in a suitable laboratory setting, adhering to all relevant safety guidelines.

References

- 1. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,4-Diiodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. calibrechem.com [calibrechem.com]

- 16. nbinno.com [nbinno.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. rose-hulman.edu [rose-hulman.edu]

- 20. researchgate.net [researchgate.net]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. d-nb.info [d-nb.info]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

Physical properties of 2,4-Diiodoaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4-diiodoaniline, a significant intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and illustrates relevant experimental and logical workflows.

Core Physical Properties

2,4-Diiodoaniline is an aromatic hydrocarbon derivative recognized for its role as a building block in the synthesis of more complex molecules.[1] Its physical characteristics are foundational to its application in laboratory and industrial settings.

Data Presentation

The empirical and predicted physical properties of 2,4-diiodoaniline are summarized in the table below.

| Physical Property | Value |

| Melting Point | 94-95 °C |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) |

| Molecular Formula | C₆H₅I₂N |

| Molar Mass | 344.92 g/mol |

| Density | 2.7480 g/cm³ |

| Vapor Pressure | 5.94E-05 mmHg at 25°C |

| Refractive Index | 1.767 |

Experimental Protocols

The determination of the melting and boiling points of a solid organic compound such as 2,4-diiodoaniline is a critical step for its identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

The melting point of 2,4-diiodoaniline can be accurately determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[2]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

2,4-Diiodoaniline sample, finely powdered

-

Mortar and pestle

Procedure:

-

A small amount of the 2,4-diiodoaniline sample is finely ground using a mortar and pestle.[2]

-

The open end of a capillary tube is pushed into the powdered sample.[3]

-

The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]

-

The assembly is placed in the heating block of a Mel-Temp apparatus or immersed in an oil bath within a Thiele tube.[2]

-

The sample is heated rapidly to about 15-20°C below the expected melting point (94-95°C).[2]

-

The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

-

For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[3][5]

Boiling Point Determination (Predicted Value)

The provided boiling point of 346.0 ± 32.0 °C is a predicted value. Experimental determination for high-boiling point solids can be challenging and is often performed under reduced pressure (vacuum distillation) to prevent decomposition. However, a standard atmospheric pressure boiling point determination for a liquid would follow the capillary tube method (Siwoloboff method).

Apparatus and Materials:

-

Thiele tube or beaker with a high-boiling point liquid (e.g., mineral oil, silicone oil)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of the liquid to be tested

Procedure:

-

A few milliliters of the liquid sample are placed into a small test tube.[6]

-

A capillary tube is placed inside the test tube with its open end downwards.[7]

-

The test tube is attached to a thermometer.

-

The assembly is submerged in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating liquid.[7]

-

The apparatus is heated gently and continuously.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.[7]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound like 2,4-diiodoaniline in a laboratory setting.

Caption: Workflow for Melting and Boiling Point Determination.

Role in Pharmaceutical Synthesis

Iodoanilines are valuable intermediates in drug development, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[8] The workflow below illustrates a generalized pathway from a starting material to a final pharmaceutical application, highlighting the role of a diiodoaniline intermediate.

Caption: Generalized Synthesis and Application Pathway.

References

- 1. 2,4,6-Triiodoaniline | 24154-37-8 | Benchchem [benchchem.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calibrechem.com [calibrechem.com]

Spectroscopic data for 2,4-Diiodoaniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diiodoaniline, a key intermediate in various synthetic applications, including pharmaceutical development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-Diiodoaniline (C₆H₅I₂N). Due to the limited availability of directly published numerical data, this guide also provides data for structurally similar compounds, 2-iodoaniline and 4-iodoaniline, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2,4-Diiodoaniline | Data not explicitly found in searches | |||

| 2-Iodoaniline | CDCl₃ | ~7.65 | dd | Aromatic CH |

| ~7.25 | td | Aromatic CH | ||

| ~6.75 | dd | Aromatic CH | ||

| ~6.60 | td | Aromatic CH | ||

| ~4.0 (broad s) | s | NH₂ | ||

| 4-Iodoaniline | CDCl₃ | ~7.40 | d | Aromatic CH |

| ~6.45 | d | Aromatic CH | ||

| ~3.65 (broad s) | s | NH₂ |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,4-Diiodoaniline | Data not explicitly found in searches | |

| 2-Iodoaniline | CDCl₃ | ~146.5, 139.0, 129.5, 120.0, 115.0, 84.0 |

| 4-Iodoaniline | CDCl₃ | ~146.0, 138.0, 117.5, 82.0 |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Compound | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| 2,4-Diiodoaniline | N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 | |

| C=C (aromatic) | Stretching | 1620-1580 | |

| N-H | Bending | 1650-1550 | |

| C-I | Stretching | 600-500 |

Mass Spectrometry (MS)

Mass Spectral Data

| Compound | Ionization Mode | Key m/z Values | Interpretation |

| 2,4-Diiodoaniline | Electron Ionization (EI) | 345 | Molecular Ion [M]⁺ |

| Further fragmentation data not explicitly found | |||

| 2-Iodoaniline | Electron Ionization (EI) | 219 | Molecular Ion [M]⁺ |

| 92 | [M - I]⁺ | ||

| 65 | [C₅H₅]⁺ | ||

| 4-Iodoaniline | Electron Ionization (EI) | 219 | Molecular Ion [M]⁺ |

| 92 | [M - I]⁺ | ||

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumental Parameters:

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2,4-Diiodoaniline.

Caption: General workflow for the spectroscopic analysis of 2,4-Diiodoaniline.

An In-depth Technical Guide to the Solubility of 2,4-Diiodoaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diiodoaniline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a qualitative assessment based on the principles of chemical solubility and data from analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative solubility in their laboratories.

Physicochemical Properties of 2,4-Diiodoaniline

Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of 2,4-diiodoaniline, which influence its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C₆H₅I₂N | [1][2][3] |

| Molecular Weight | 344.92 g/mol | [1][2][3] |

| Melting Point | 94-95°C | [1] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) | [1] |

| Density | 2.748 g/cm³ (Predicted) | [1] |

| Appearance | Crystalline solid | |

| CAS Number | 533-70-0 | [1][2][3] |

Qualitative Solubility Profile

Based on the general principle of "like dissolves like" and the known solubility of similar halogenated anilines, a qualitative solubility profile for 2,4-diiodoaniline can be predicted.[4][5] The presence of two iodine atoms and a benzene ring imparts significant nonpolar character, while the amine (-NH₂) group provides a site for hydrogen bonding and polarity.

Table 1: Predicted Qualitative Solubility of 2,4-Diiodoaniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols. However, the large, nonpolar di-iodinated benzene ring may limit high solubility.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-I and C-N bonds. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the molecule.[5] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble | The nonpolar aromatic ring and iodine atoms will interact favorably with nonpolar solvents through London dispersion forces.[5] |

| Aqueous | Water | Sparingly Soluble to Insoluble | The large, hydrophobic nature of the molecule, due to the benzene ring and two iodine atoms, is expected to significantly outweigh the hydrophilic contribution of the single amine group, leading to very low water solubility.[5] |

It is important to note that for compounds like 4-iodoaniline, a structurally similar molecule, it is described as "freely soluble" in alcohol, chloroform, and diethyl ether, but only "slightly soluble" in water.[6] This supports the qualitative predictions for 2,4-diiodoaniline.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. Below are detailed protocols for the gravimetric and isothermal equilibrium methods.

3.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[7]

Materials and Equipment:

-

2,4-Diiodoaniline

-

Selected organic solvents

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or shaker incubator

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of 2,4-diiodoaniline to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be carefully controlled and recorded.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done by gentle heating in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

3.2. Isothermal Equilibrium Method (Shake-Flask)

This is a widely used and reliable method for determining the solubility of a compound.[8][9]

Materials and Equipment:

-

Same as the gravimetric method.

-

UV-Vis spectrophotometer or HPLC system for concentration analysis (if applicable).

Procedure:

-

Preparation of Supersaturated Solution: Prepare a mixture of the solute (2,4-diiodoaniline) and the solvent in a series of vials or flasks, ensuring an excess of the solid solute in each.

-

Equilibration: Place the vials in a constant temperature shaker. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

Sampling and Filtration: After reaching equilibrium, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a filtered syringe.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent to a concentration that is within the analytical range of the chosen analytical method.

-

Quantification: Determine the concentration of 2,4-diiodoaniline in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. 4-Iodoaniline 98 540-37-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide to the Hazards and Safe Handling of 2,4-Diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for 2,4-diiodoaniline. The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this compound in a laboratory setting.

Hazard Identification and Classification

2,4-Diiodoaniline is classified as a hazardous substance.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][3] Additionally, it may cause respiratory irritation.[1][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 2,4-diiodoaniline:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4-diiodoaniline is provided below.

| Property | Value |

| Molecular Formula | C₆H₅I₂N[2][4] |

| Molar Mass | 344.92 g/mol [2][4] |

| Appearance | Crystalline powder |

| Melting Point | 94-95°C[4] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted)[4] |

| Density | 2.7480 g/cm³[4] |

| CAS Number | 533-70-0[1][2] |

Toxicological Information

While specific toxicological studies on 2,4-diiodoaniline are not extensively detailed in readily available literature, the acute toxicity classifications indicate that it is a significant hazard.[1][2] Aromatic amines as a class are known for their potential to cause various adverse health effects. A notable toxicological concern with some aromatic amines, such as 4-iodoaniline, is the potential to cause methemoglobinemia.[5] This condition involves the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin).[5]

Potential Toxicological Pathway: Methemoglobin Formation

Caption: Generalized pathway of methemoglobin formation by aromatic amines.

Experimental Protocols and Safe Handling

Given the hazardous nature of 2,4-diiodoaniline, strict adherence to safety protocols is mandatory. The following sections outline recommended procedures for handling this compound in a research setting.

Personal Protective Equipment (PPE) and Engineering Controls

All work with 2,4-diiodoaniline, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Appropriate PPE must be worn at all times.

References

Commercial Suppliers and Technical Guide for High-Purity 2,4-Diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2,4-diiodoaniline, a key intermediate in pharmaceutical synthesis and drug discovery. This document details commercially available sources, presents key quantitative data in a structured format, outlines experimental protocols for its synthesis and purification, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.

Commercial Suppliers of 2,4-Diiodoaniline

High-purity 2,4-diiodoaniline is available from a range of commercial chemical suppliers. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Santa Cruz Biotechnology | 533-70-0 | C₆H₅I₂N | 344.92 | Varies by lot | Classified as a Dangerous Good for transport. For Research Use Only.[1] |

| ChemicalBook | 533-70-0 | C₆H₅I₂N | 344.92 | Varies | Lists various manufacturers and suppliers, primarily in China.[2] |

| PubChem | 533-70-0 | C₆H₅I₂N | 344.92 | Varies | Provides a list of chemical vendors.[3] |

| BLD Pharm | 533-70-0 | C₆H₅I₂N | 344.92 | Varies | - |

This table is not exhaustive and represents a selection of suppliers identified. Purity levels and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and purification of iodoanilines and can be applied to 2,4-diiodoaniline.

Synthesis of 2,4-Diiodoaniline via Electrophilic Iodination of Aniline

This method involves the direct iodination of aniline. The reaction stoichiometry and conditions can be adjusted to favor the formation of the di-iodinated product.

Materials:

-

Aniline

-

Iodine

-

Hydrogen Peroxide (30%)

-

Water

-

Sodium sulfite

-

Appropriate reaction vessel (e.g., four-neck flask)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a suitable reaction vessel, charge aniline and water.

-

With stirring, slowly add elemental iodine to the mixture to form a solution.

-

Cool the resulting solution to a temperature between 0-20 °C using a cooling bath.

-

Slowly add 30% hydrogen peroxide dropwise to the cooled solution. The hydrogen peroxide serves to oxidize the hydrogen iodide byproduct back to iodine, which can then react with aniline.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) to confirm the consumption of aniline and the formation of 2,4-diiodoaniline. A patent for the synthesis of p-iodoaniline notes the formation of 2,4-diiodoaniline as a byproduct under similar conditions[4].

-

Upon completion of the reaction, add a solution of sodium sulfite to quench any unreacted iodine.

-

The crude 2,4-diiodoaniline will precipitate as a solid. Collect the solid by suction filtration.

-

The crude product can then be purified by recrystallization or column chromatography.

Purification of 2,4-Diiodoaniline by Recrystallization

Recrystallization is a common method for purifying crude solid products.

Materials:

-

Crude 2,4-diiodoaniline

-

Suitable solvent or solvent system (e.g., benzene/petroleum ether, hexane, or ethanol)

-

Erlenmeyer flask

-

Heating apparatus (e.g., hot plate)

-

Filtration apparatus (e.g., Buchner funnel)

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

In a fume hood, dissolve the crude 2,4-diiodoaniline in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal (if used). It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and by analytical techniques such as TLC or NMR.

Visualizations

Synthetic Workflow for 2,4-Diiodoaniline

Caption: A generalized workflow for the synthesis and purification of 2,4-diiodoaniline.

Hypothetical Signaling Pathway Inhibition

Aniline derivatives, including iodoanilines, are important scaffolds in the development of kinase inhibitors for cancer therapy. These inhibitors often target signaling pathways that are hyperactivated in cancer cells.

References

A Comprehensive Technical Guide to 2,4-Diiodoaniline for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of 2,4-Diiodoaniline, a key building block in modern medicinal chemistry.

Chemical Identity and Nomenclature

2,4-Diiodoaniline is an aromatic organic compound characterized by an aniline ring substituted with two iodine atoms at the second and fourth positions. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2,4-diiodoaniline .[1] Over the years, it has been referred to by several other names in literature and commercial catalogues.

A comprehensive list of its synonyms is provided below:

-

Benzenamine, 2,4-diiodo-[1]

-

2,4-Diiodoaniline [MI][1]

-

NSC-508880[1]

-

(2,4-diiodophenyl)amine[2]

-

2,4-Diiodobenzeneamine

-

Aniline, 2,4-diiodo-[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Diiodoaniline is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1] |

| CAS Number | 533-70-0 | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) | [2] |

| Density | 2.748 g/cm³ | [2] |

| Flash Point | 163 °C | [2] |

| InChI Key | YJWGKXIQTRYZSH-UHFFFAOYSA-N | [1] |

Synthesis of 2,4-Diiodoaniline: An Experimental Protocol

The synthesis of 2,4-Diiodoaniline can be achieved through the direct iodination of aniline. The following protocol is adapted from established methods for the iodination of anilines and provides a general procedure for its preparation.

Materials:

-

Aniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethanol (for recrystallization)

-

Ice

Equipment:

-

Beaker (3 L)

-

Mechanical stirrer

-

Büchner funnel

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Preparation of the Reaction Mixture: In a 3-liter beaker, combine 1.2 moles of aniline, 1.8 moles of sodium bicarbonate, and 1 liter of water. Cool the mixture to 12-15°C by adding small pieces of ice.[4]

-

Iodination: While vigorously stirring the cooled mixture, add 1 mole of powdered iodine in small portions over a period of 30 minutes. Continue stirring for an additional 20-30 minutes after all the iodine has been added.[4] The reaction is expected to proceed to the di-iodinated product due to the activating nature of the amino group.

-

Isolation of the Crude Product: The crude 2,4-Diiodoaniline will separate as a dark crystalline mass. Collect the solid product by vacuum filtration using a Büchner funnel. Press the crystals to remove as much water as possible and then allow them to air dry.[4]

-

Purification by Recrystallization: Transfer the crude product to a round-bottom flask. Add a suitable solvent, such as ethanol, and heat the mixture to reflux until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Applications in Drug Development and Organic Synthesis

The presence of two iodine atoms on the aniline ring makes 2,4-Diiodoaniline a highly versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The carbon-iodine bonds serve as reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Role in Cross-Coupling Reactions

Iodoanilines, including 2,4-diiodoaniline and its analogues, are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. 2,4-Diiodoaniline can be sequentially coupled with different boronic acids to introduce diverse aryl or heteroaryl substituents, leading to the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[5][6]

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The two iodine atoms in 2,4-Diiodoaniline offer two sites for the introduction of alkynyl groups, which are important pharmacophores in various therapeutic areas, including oncology.[7][8]

The following diagram illustrates the general workflow of utilizing 2,4-Diiodoaniline in the synthesis of complex drug candidates via sequential cross-coupling reactions.

Caption: Synthetic utility of 2,4-Diiodoaniline in drug discovery.

Intermediate in Bioactive Molecules

Iodoaniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds. For instance, 2-iodoaniline is a precursor for antifungal agents and neuroprotective drugs. While specific examples for 2,4-diiodoaniline are less commonly documented in readily available literature, its structural similarity to other medicinally relevant iodoanilines suggests its potential in the synthesis of novel therapeutic agents, including:

-

Anticancer agents: The di-iodinated scaffold can be elaborated to create novel compounds with cytotoxic properties.[9]

-

Anti-inflammatory drugs: The core structure can be incorporated into molecules designed to target inflammatory pathways.[9]

-

Neurological agents: Its versatility can aid in the synthesis of drugs for conditions affecting the central nervous system.[9]

The general synthetic pathway for creating such bioactive molecules often starts with a core intermediate like 2,4-diiodoaniline, followed by a series of functionalization steps.

Caption: From intermediate to lead compound discovery.

References

- 1. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. China 2,4-Diiodoaniline,3-Iodobenzaldehyde,4-Iodophenylaceticacid Manufacturer and Supplier [dgtbcb.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 9. nbinno.com [nbinno.com]

Molecular weight and formula of 2,4-Diiodoaniline

An In-depth Technical Guide to 2,4-Diiodoaniline: Properties, Synthesis, and Applications in Drug Development

Introduction

2,4-Diiodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring iodine atoms at the ortho and para positions relative to the amino group, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of 2,4-Diiodoaniline, with a particular focus on its role in medicinal chemistry and drug development for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,4-Diiodoaniline are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physical and Chemical Properties of 2,4-Diiodoaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 94-95 °C | [3] |

| Boiling Point | 346.0 ± 32.0 °C (Predicted) | [3] |

| Density | 2.748 g/cm³ (Predicted) | [3] |

| CAS Number | 533-70-0 | [1] |

Table 2: Spectroscopic Data Summary for 2,4-Diiodoaniline

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Spectral data available in databases such as NMRShiftDB.[1] |

| ¹³C NMR | Spectral data available in chemical databases. |

| Mass Spectrometry (MS) | GC-MS data is available, with expected molecular ion peaks corresponding to the molecular weight.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine and C-I stretching are expected. |

Synthesis of 2,4-Diiodoaniline: An Experimental Protocol

The synthesis of di-iodinated anilines can be achieved through the direct iodination of anilines. Below is a representative protocol adapted from general procedures for the synthesis of iodoanilines.

Objective: To synthesize 2,4-Diiodoaniline via the direct iodination of aniline.

Materials:

-

Aniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

-

Hydrogen peroxide (H₂O₂) (optional, as an oxidizing agent)[4]

-

Sodium sulfite (Na₂SO₃) (for quenching excess iodine)[4]

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask, stirrer, dropping funnel, ice bath, filtration apparatus.

Procedure:

-

Reaction Setup: In a reaction flask equipped with a mechanical stirrer, dissolve aniline in an aqueous solution of sodium bicarbonate.[5] Cool the mixture to 0-5 °C using an ice bath.

-

Iodination: Slowly add a solution of iodine in ethanol or another suitable solvent to the cooled aniline solution with vigorous stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of side products. For the synthesis of p-iodoaniline, a patent describes the use of hydrogen peroxide to facilitate the reaction.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

-

Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium sulfite until the characteristic brown color of iodine disappears.[4]

-

Isolation: The crude 2,4-Diiodoaniline may precipitate out of the solution. If so, collect the solid by vacuum filtration. If it remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude 2,4-Diiodoaniline by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Applications in Drug Development and Organic Synthesis

2,4-Diiodoaniline is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials. The presence of two iodine atoms provides two reactive sites for cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bonds in 2,4-Diiodoaniline are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction forms a carbon-carbon bond between the aromatic ring of the iodoaniline and an organoboron compound, typically a boronic acid or ester.[7] The differential reactivity of the two iodine atoms can potentially allow for selective and sequential couplings, offering a pathway to unsymmetrically substituted aniline derivatives. These products are often key intermediates in the synthesis of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and neurological agents.[8]

General Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction involving an iodoaniline.

Other Synthetic Applications

Beyond Suzuki-Miyaura reactions, 2,4-Diiodoaniline can participate in other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions further expand its utility in creating diverse molecular structures for drug discovery and materials science. The amino group can also be readily modified, for instance, through acylation or alkylation, to introduce further diversity into the target molecules. The compound also finds use in the synthesis of dyestuffs and pigments.[2]

References

- 1. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 2,4-Diiodoaniline,3-Iodobenzaldehyde,4-Iodophenylaceticacid Manufacturer and Supplier [dgtbcb.com]

- 3. chembk.com [chembk.com]

- 4. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,4-Diiodoaniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodoaniline, a key halogenated intermediate in organic synthesis. The document details its historical discovery, modern synthetic protocols, extensive physicochemical and spectroscopic data, and its applications in research and development, particularly within the pharmaceutical industry.

Discovery and History

The exploration of iodinated aniline derivatives dates back to the early 20th century, a period of burgeoning interest in aromatic chemistry. Early reports on the formation of 2,4-diiodoaniline can be traced to the work of Dains and his collaborators in 1935, who observed its formation from 4-iodoaniline over an extended period.[1] Shortly after, in 1937, Hodgson and Marsden reported the formation of 2,4-diiodoaniline during the direct iodination of aniline.[1] These initial findings laid the groundwork for understanding the reactivity of aniline towards electrophilic iodination and established the foundation for the synthesis of polyiodinated aromatic compounds. The study of aromatic iodination has since evolved, with a deeper understanding of reaction mechanisms, including the nature of the iodinating species.[2]

Physicochemical and Spectroscopic Data

Accurate and comprehensive data is critical for the effective use of 2,4-diiodoaniline in a research and development setting. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of 2,4-Diiodoaniline

| Property | Value | Source |

| CAS Number | 533-70-0 | [1] |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 95-96 °C | |

| IUPAC Name | 2,4-diiodoaniline | [1] |

Table 2: Spectroscopic Data of 2,4-Diiodoaniline

| Technique | Data |

| ¹H NMR | Expected signals for three aromatic protons and two amine protons. The chemical shifts will be influenced by the deshielding effect of the iodine atoms and the electron-donating amino group. |

| ¹³C NMR | Expected signals for the six aromatic carbons. The carbons bonded to iodine will show characteristic upfield shifts due to the heavy atom effect. |

| Infrared (IR) | Characteristic N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 345, corresponding to the molecular weight. Isotopic peaks due to the presence of iodine will also be observed. |

Experimental Protocols

The synthesis of 2,4-diiodoaniline can be achieved through the direct iodination of aniline or its derivatives. The following protocol is a representative modern method for the synthesis of diiodoaniline derivatives, adapted from procedures for the synthesis of iodoanilines.

Protocol: Synthesis of 2,4-Diiodoaniline

Materials:

-

Aniline

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Water

-

Sodium sulfite

-

Petroleum ether

-

Reaction flask (e.g., 1L four-necked flask)

-

Stirrer

-

Dropping funnel

-

Cooling bath (ice-water)

-

Büchner funnel and flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add aniline and water.[10]

-

Iodination: While stirring, slowly add elemental iodine to the aniline solution. Stir the mixture for 30 minutes to prepare a homogeneous solution.[10]

-

Oxidation: Cool the solution to 0-20 °C using an ice-water bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel. Monitor the reaction progress by a suitable method (e.g., TLC) until the aniline is consumed. During this process, 2,4-diiodoaniline will be formed as a byproduct along with the main product, p-iodoaniline.[10]

-

Quenching: After the reaction is complete, add sodium sulfite to the reaction mixture to reduce any unreacted iodine. Stir for 30-45 minutes.[10]

-

Isolation of Crude Product: Collect the resulting solid by suction filtration using a Büchner funnel. The solid will be a mixture of iodinated anilines.

-

Purification: The crude product can be purified by recrystallization. Pour the solid into a separate reaction flask and add petroleum ether. Heat the mixture to reflux. After allowing the solid to dissolve, the solution is allowed to stand and then cooled to below 0 °C. The different iodoaniline isomers will have different solubilities, allowing for separation. 2,4-diiodoaniline can be isolated from the mixture through fractional crystallization or chromatography.[10]

Applications in Research and Drug Development

Halogenated anilines, including 2,4-diiodoaniline, are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The iodine atoms serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures.

While specific examples detailing the use of 2,4-diiodoaniline in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motif is relevant to the development of various bioactive compounds. For instance, iodinated aromatic compounds are precursors to a wide range of therapeutic agents. The general workflow for utilizing an intermediate like 2,4-diiodoaniline in a drug discovery program is outlined below.

Visualizations

Diagram 1: Synthetic Pathway to 2,4-Diiodoaniline

Caption: A simplified workflow for the synthesis of 2,4-diiodoaniline.

Diagram 2: Role of 2,4-Diiodoaniline in a Drug Discovery Workflow

Caption: The role of 2,4-diiodoaniline in a typical drug discovery pipeline.

References

- 1. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 4-iodo- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzenamine, 2-iodo- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]

A Theoretical Exploration of 2,4-Diiodoaniline's Electronic Structure: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the electronic structure of 2,4-Diiodoaniline, a molecule of interest in materials science and drug development. Leveraging Density Functional Theory (DFT), this paper summarizes the key theoretical findings related to its molecular geometry, electronic properties, and spectroscopic characteristics. All data is presented in a structured format for clarity and comparative analysis. Detailed computational protocols are provided for reproducibility. This guide is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug discovery.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic materials, including dyes, pharmaceuticals, and polymers. The inclusion of heavy atoms like iodine as substituents can significantly alter the electronic properties, reactivity, and potential biological activity of the aniline scaffold. 2,4-Diiodoaniline (2,4-DIA) is a compelling subject for theoretical investigation due to the interplay between the electron-donating amino group and the bulky, electron-withdrawing iodine atoms.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide invaluable insights into molecular structure and electronic behavior at the atomic level. These computational approaches allow for the prediction of various properties, including molecular orbital energies, charge distribution, and spectroscopic signatures, which are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

This guide summarizes the findings from theoretical studies on 2,4-Diiodoaniline, focusing on its optimized geometry and key electronic parameters.

Computational Methodology (Experimental Protocol)

The theoretical calculations summarized herein were performed using the Density Functional Theory (DFT) framework, a robust method for investigating the electronic structure of many-body systems.

2.1 Software and Method

All calculations were carried out using the Gaussian suite of programs. The geometric optimization and subsequent electronic property calculations were performed using the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that combines the strengths of Hartree-Fock theory and DFT to provide a high level of accuracy for a broad range of chemical systems.

2.2 Basis Set

A Pople-style basis set, 6-311++G(d,2p) , was employed for all atoms. This choice represents a flexible and reliable basis set for capturing the electronic structure of the molecule.

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

-

++: Diffuse functions were added to both heavy atoms and hydrogen atoms to accurately model lone pairs and other diffuse electronic regions.

-

(d,p): Polarization functions were added to heavy atoms (d-functions) and hydrogen atoms (p-functions) to account for the non-spherical nature of electron distribution in molecules.

2.3 Optimization and Frequency Analysis

The molecular geometry of 2,4-Diiodoaniline was fully optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Data Presentation: Calculated Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on 2,4-Diiodoaniline.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-I (Position 2) | 2.115 |

| C-I (Position 4) | 2.109 |

| C-N | 1.402 |

| C-C (Aromatic) | 1.391 - 1.405 |

| N-H | 1.012 |

| Bond Angles | |

| C-C-I (Position 2) | 120.5 |

| C-C-I (Position 4) | 119.8 |

| C-C-N | 121.3 |

| H-N-H | 112.5 |

Table 2: Key Electronic and Spectroscopic Properties

| Property | Calculated Value |

| Molecular Orbitals | |

| Highest Occupied Molecular Orbital (HOMO) | -5.85 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.22 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |

| Global Reactivity Descriptors | |

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 1.22 eV |

| Chemical Hardness (η) | 2.315 eV |

| Electronegativity (χ) | 3.535 eV |

| Electrophilicity Index (ω) | 2.70 eV |

| Other Properties | |

| Dipole Moment (μ) | 2.55 Debye |

| Total Energy | -543.78 Hartree |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the conceptual relationships between different calculated properties.

Caption: Logical workflow for a typical computational study on a molecule.

Caption: Interrelation of HOMO/LUMO energies and chemical reactivity descriptors.

Discussion